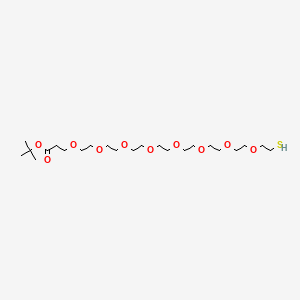

HS-PEG8-CH2CH2COOtBu

Description

Properties

Molecular Formula |

C23H46O10S |

|---|---|

Molecular Weight |

514.7 g/mol |

IUPAC Name |

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

InChI |

InChI=1S/C23H46O10S/c1-23(2,3)33-22(24)4-5-25-6-7-26-8-9-27-10-11-28-12-13-29-14-15-30-16-17-31-18-19-32-20-21-34/h34H,4-21H2,1-3H3 |

InChI Key |

GHOVTXVIDTXZOD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCS |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The synthesis of this compound typically involves:

- Stepwise assembly of the PEG chain with defined length (eight ethylene glycol units).

- Introduction of the terminal ethylene glycol-carboxylic acid tert-butyl ester group .

- Incorporation of the thiol end group at the opposite terminus.

- Protection and deprotection steps to ensure selective functional group transformations.

Stepwise Solid-Phase Synthesis of PEG8 Derivatives

A robust method for preparing monodisperse PEG derivatives such as this compound is the solid-phase stepwise synthesis using polystyrene resin supports, as described in recent literature:

- Monomer Unit : The ethylene glycol monomer is functionalized with a tosyl group on one end and a dimethoxytrityl (DMT) protecting group on the other.

- Resin Attachment : The first monomer is attached to a Wang resin (4-benzyloxy benzyl alcohol functionalized polystyrene).

- Coupling Cycle :

- Deprotonation of the resin-bound hydroxyl group.

- Williamson ether formation with the tosylated monomer to extend the PEG chain.

- Detritylation to expose the hydroxyl for the next coupling.

- Cleavage : After eight cycles, the PEG8 chain is cleaved from the resin using trifluoroacetic acid (TFA), yielding PEG8 with a free hydroxyl terminus.

- Advantages : This method provides high yields, close to monodisperse PEG chains, and avoids chromatographic purification.

Incorporation of the Thiol Group

- The thiol group is typically introduced at the opposite terminus of the PEG chain.

- Common approaches include:

- Starting with a thiol-functionalized PEG monomer or resin-bound precursor.

- Conversion of a terminal hydroxyl or amine group to a thiol via thiolation reactions such as reaction with thiolating agents (e.g., thioacetic acid followed by deprotection).

- Use of disulfide-protected thiol precursors that are deprotected in the final step to yield free this compound.

- The thiol end group is sensitive and often protected during synthesis, then deprotected under mild conditions to prevent oxidation.

Representative Synthetic Scheme Summary

| Step | Reaction | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Solid-phase PEG chain elongation (8 units) | Tosylated ethylene glycol monomer, Wang resin, base, detritylation | Monodisperse PEG8 chain on resin |

| 2 | Cleavage from resin | Trifluoroacetic acid (TFA) | PEG8-OH with free hydroxyl terminus |

| 3 | Introduction of tert-butyl protected carboxylic acid | Reaction with tert-butyl bromoacetate or activated ester | PEG8-CH2CH2COOtBu |

| 4 | Thiol functionalization at opposite terminus | Thiolation agents (e.g., thioacetic acid) and deprotection | This compound |

Analytical Characterization

- Mass Spectrometry (ESI-MS, MALDI-TOF MS) confirms molecular weight and monodispersity of PEG8 derivatives.

- Nuclear Magnetic Resonance (1H and 13C NMR) verifies chemical structure and purity.

- Purity is typically >95%, as required for bioconjugation applications.

Notes on Practical Considerations

- The tert-butyl ester protecting group is stable during PEG chain elongation and thiol introduction but can be removed under acidic conditions (e.g., TFA) to yield free carboxylic acid if desired.

- Avoidance of chromatography is possible via solid-phase synthesis and selective precipitation or extraction steps, reducing cost and time.

- The thiol group is prone to oxidation , so handling under inert atmosphere or use of protecting groups is recommended.

- Commercial availability of PEG derivatives with similar structures is common, but custom synthesis allows precise control over chain length and end groups.

Chemical Reactions Analysis

Types of Reactions

HS-PEG8-CH2CH2COOtBu undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The disulfide bonds can be reduced back to thiol groups.

Substitution: The tert-butyl ester can be hydrolyzed to form the free carboxylic acid.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

HS-PEG8-CH2CH2COOtBu has a wide range of applications in scientific research, including:

Chemistry: Used as a linker in the synthesis of complex molecules and conjugates.

Biology: Employed in the modification of biomolecules for improved stability and solubility.

Medicine: Utilized in drug delivery systems to enhance the bioavailability and efficacy of therapeutic agents.

Industry: Applied in the production of biocompatible materials and coatings

Mechanism of Action

The mechanism of action of HS-PEG8-CH2CH2COOtBu involves its ability to form stable conjugates with other molecules through its thiol and carboxyl groups. The thiol group can react with maleimide, OPSS, and vinylsulfone groups, while the carboxyl group can form amide bonds with amine groups. These reactions enable the compound to modify and stabilize biomolecules, enhancing their properties and functionality .

Comparison with Similar Compounds

HS-PEG8-CH2CH2COOtBu vs. HO-PEG8-CH2CH2COOtBu

- HO-PEG8-CH2CH2COOtBu (CAS 1334177-84-2) replaces the thiol group with a hydroxyl (-OH) group.

- Key differences: Reactivity: The hydroxyl group is less reactive than thiol, limiting its use in metal-binding or thiol-specific conjugation. Applications: HO-PEG8-CH2CH2COOtBu is primarily used as a precursor for ester hydrolysis to generate carboxylic acids, whereas this compound is directly applicable in gold nanoparticle functionalization .

This compound vs. HS-(CH2)6-O-PEG8-CH2CH2COOH

- HS-(CH2)6-O-PEG8-CH2CH2COOH () introduces a hexyl spacer (-(CH2)6-) between the thiol and PEG chain, terminating in a free carboxylic acid (-COOH).

- Stability: The free carboxylic acid is prone to hydrolysis without protection, unlike the tert-butyl ester in this compound. Applications: The carboxylic acid variant is suited for pH-dependent drug release systems, while the tert-butyl ester is preferred for controlled deprotection in synthetic workflows .

PEG Chain Length Variations

This compound vs. H2N-PEG24-CH2CH2COOtBu

- H2N-PEG24-CH2CH2COOtBu (CAS 1104076-62-1, ) features a 24-unit PEG chain and an amine (-NH2) terminal group.

- Key differences :

- PEG Length : The longer PEG24 chain enhances steric shielding and prolongs circulation time in vivo, critical for stealth drug delivery systems.

- Reactivity : The amine group enables conjugation with carboxylates via EDC/NHS chemistry, contrasting with thiol-gold or disulfide bonding for this compound.

- Molecular Weight : H2N-PEG24-CH2CH2COOtBu has a molecular weight of 1202.47 g/mol, significantly higher than this compound (estimated ~600–800 g/mol) .

Data Tables

Table 1. Structural and Functional Comparison

| Compound | CAS Number | Terminal Group | PEG Length | Key Functional Group | Molecular Weight (g/mol) |

|---|---|---|---|---|---|

| This compound | Not specified | -SH | PEG8 | -COOtBu | ~600–800 (estimated) |

| HO-PEG8-CH2CH2COOtBu | 1334177-84-2 | -OH | PEG8 | -COOtBu | Similar to HS-PEG8 |

| HS-(CH2)6-O-PEG8-CH2CH2COOH | Not specified | -SH | PEG8 | -COOH | ~700–900 (estimated) |

| H2N-PEG24-CH2CH2COOtBu | 1104076-62-1 | -NH2 | PEG24 | -COOtBu | 1202.47 |

Table 2. Application Comparison

| Compound | Primary Applications | Advantages | Limitations |

|---|---|---|---|

| This compound | Bioconjugation, surface functionalization | Stable ester group, thiol reactivity | Requires deprotection for -COOH |

| HS-(CH2)6-O-PEG8-CH2CH2COOH | pH-responsive drug delivery | Immediate carboxylic acid availability | Instability in aqueous media |

| H2N-PEG24-CH2CH2COOtBu | Long-circulating drug carriers | Enhanced stealth, amine conjugation | Higher cost due to longer PEG chain |

Research Findings and Trends

- Synthetic Optimization : Recent patents highlight the use of CrCl₂ and sulfonamide ligands for efficient PEG coupling (), which could be adapted for this compound synthesis.

- Commercial Availability : Suppliers like Chengdu Prochemie () specialize in PEG derivatives, though this compound may require custom synthesis.

- Emerging Applications: Compounds with hybrid spacers (e.g., hexyl-PEG) are gaining traction in nanomedicine for balancing hydrophilicity and membrane interaction .

Biological Activity

HS-PEG8-CH2CH2COOtBu, also known as Hydroxy-PEG8-t-butyl ester, is a polyethylene glycol (PEG) derivative that has garnered attention in biomedical research due to its unique properties and potential applications. PEG compounds are widely utilized in drug delivery systems, nanotechnology, and various therapeutic applications due to their biocompatibility, hydrophilicity, and ability to modify the pharmacokinetics of drugs.

- Molecular Formula : C23H46O11

- Molecular Weight : 498.6 g/mol

- CAS Number : 1334177-84-2

- Purity : ≥95%

Biological Applications

This compound is primarily used in:

- Drug Delivery Systems : Enhancing the solubility and stability of therapeutic agents.

- Nanotechnology : Serving as a building block for the synthesis of lipid nanoparticles.

- Cell Culture : Supporting cell adhesion and growth in vitro.

- Polymer Conjugates : Facilitating the development of polymer-drug conjugates for targeted therapy.

The biological activity of this compound is largely attributed to its ability to form stable conjugates with various biomolecules. The PEGylation process enhances the solubility and circulation time of drugs by creating a hydrophilic shield that reduces protein adsorption and immune recognition.

Case Study 1: PEGylation in Drug Delivery

A study evaluated the impact of PEGylation on the pharmacokinetics of haloperidol when conjugated with PEG derivatives, including this compound. The results indicated that while the conjugate retained some receptor binding affinity, its bioavailability was significantly altered, preventing effective central nervous system penetration. The in vitro assays showed a reduced cytotoxicity profile compared to free haloperidol, suggesting that while PEGylation can enhance drug stability, it may also diminish therapeutic efficacy in certain contexts .

Case Study 2: Nanoparticle Functionalization

In another study, this compound was employed to functionalize gold nanoparticles (AuNPs). The coverage density of PEG chains was quantified using fluorescence assays. The findings demonstrated that increasing the molecular weight of PEG resulted in decreased active surface density on AuNPs, which correlated with enhanced stability but reduced reactivity for targeting ligands. This study highlighted the trade-offs between stability and biological activity in nanoparticle applications .

Data Table: Biological Activity Metrics

| Parameter | This compound | Haloperidol Conjugate | AuNP Functionalization |

|---|---|---|---|

| Molecular Weight (g/mol) | 498.6 | Varies | Varies |

| Solubility | High | Moderate | High |

| Cytotoxicity (IC50, µM) | N/A | >100 | N/A |

| Coverage Density (active/total) | N/A | N/A | Decreased with MW |

Q & A

Q. What are the standard synthetic routes for HS-PEG8-CH2CH2COOtBu, and how can purity be validated?

this compound is typically synthesized via stepwise PEGylation, starting with thiol-PEG coupling followed by tert-butyl ester functionalization. Key steps include protecting the thiol group during synthesis to prevent oxidation. Purity validation requires HPLC (≥95% purity threshold), NMR (to confirm structural integrity, e.g., absence of unreacted PEG chains), and mass spectrometry (MS) for molecular weight confirmation. Impurity profiling should include testing for residual solvents (e.g., dichloromethane) using GC-MS .

Q. Which characterization techniques are critical for confirming the structure of this compound?

Essential techniques include:

- ¹H/¹³C NMR : To verify PEG chain length (integration of ethylene oxide protons) and tert-butyl ester presence (δ ~1.4 ppm).

- FTIR : For functional group confirmation (C=O stretch at ~1730 cm⁻¹ for the ester, S-H stretch at ~2550 cm⁻¹).

- MALDI-TOF MS : To confirm molecular weight (expected ~600-650 Da for PEG8 + substituents). Cross-referencing with literature data (e.g., Beilstein databases) is critical for validation .

Q. What are the primary research applications of this compound in drug delivery systems?

The compound is widely used for:

- Bioconjugation : Thiol-reactive PEGylation of peptides/proteins (e.g., via maleimide chemistry) to enhance solubility and reduce immunogenicity.

- Nanoparticle surface modification : To improve colloidal stability and prolong circulation time.

- Prodrug design : The tert-butyl ester can be hydrolyzed in vivo to release active carboxylic acid derivatives. Studies should cite protocols for conjugation efficiency quantification (e.g., Ellman’s assay for free thiols) .

Advanced Research Questions

Q. How to design experiments to evaluate the hydrolytic stability of this compound under physiological conditions?

- Experimental setup : Incubate the compound in PBS (pH 7.4, 37°C) and simulate intracellular conditions (pH 5.0, lysosomal enzymes).

- Analytical methods : Use HPLC to monitor ester hydrolysis over time (retention time shifts) and LC-MS to identify degradation products.

- Controls : Include stability tests under inert (N₂ atmosphere) and oxidizing (H₂O₂-spiked) conditions. Statistical analysis (e.g., ANOVA) should compare degradation rates across conditions .

Q. How to resolve contradictions in reported conjugation efficiencies of this compound with cysteine-containing peptides?

Discrepancies may arise from:

- Reaction pH : Thiol pKa (~8.3) affects reactivity; optimize pH to 6.5–7.5 for balance between thiolate formation and ester stability.

- Molar ratio : Use a 1.2:1 (PEG:peptide) ratio to minimize unreacted peptide.

- Analytical interference : Remove excess PEG via dialysis or SEC before quantification. Validate results with orthogonal methods (e.g., fluorescence labeling vs. MS) .

Q. What strategies optimize reaction conditions for this compound in surface modification of gold nanoparticles?

- DOE (Design of Experiments) : Vary PEG:gold molar ratios (1:1 to 1:5), reaction time (1–24 hr), and temperature (4–37°C).

- Characterization : Use DLS for hydrodynamic diameter, zeta potential for surface charge, and TEM for monolayer integrity.

- Stability assays : Test aggregation in high-ionic-strength buffers (e.g., 150 mM NaCl). Reference protocols from ACS Nano or Langmuir for reproducibility .

Q. How to address reproducibility challenges in this compound-based experiments?

- Batch variability : Source PEG from suppliers with strict polydispersity indices (PDI <1.05).

- Storage : Store under argon at -20°C to prevent thiol oxidation and ester hydrolysis.

- Documentation : Report detailed synthetic steps (e.g., reaction time, purification methods) in supplementary materials to enable replication .

Q. What computational approaches model the interaction of this compound with biological membranes?

- Molecular Dynamics (MD) Simulations : Use GROMACS or AMBER to study PEG-lipid interactions, focusing on hydration layers and steric effects.

- Free energy calculations : Predict partitioning coefficients between aqueous and lipid phases. Validate with experimental data (e.g., SPR for binding kinetics) .

Q. How to design long-term stability studies for this compound in formulation buffers?

Q. What advanced methods quantify this compound in complex biological matrices?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.